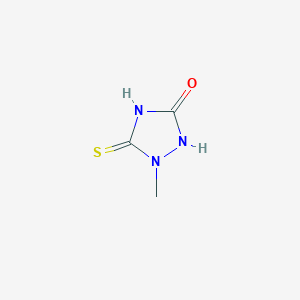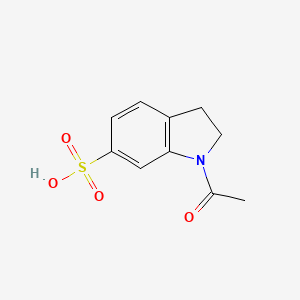
1,3,5-Trideuterio-2-deuteriooxybenzene
Vue d'ensemble
Description
1,3,5-Trideuterio-2-deuteriooxybenzene is a deuterated derivative of phenol, where three hydrogen atoms on the benzene ring and one hydrogen atom on the hydroxyl group are replaced with deuterium. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron, which makes it heavier than regular hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trideuterio-2-deuteriooxybenzene can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure the incorporation of deuterium atoms into the benzene ring and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle high-pressure deuterium gas. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it more suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trideuterio-2-deuteriooxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones.
Reduction: Reduction reactions can convert it back to deuterated cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used for reduction reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Deuterated quinones.
Reduction: Deuterated cyclohexanol derivatives.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,5-Trideuterio-2-deuteriooxybenzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to investigate the metabolic pathways and stability of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of 1,3,5-Trideuterio-2-deuteriooxybenzene involves the incorporation of deuterium atoms into various molecular targets. The presence of deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trideuterio-2-hydroxybenzene: Similar structure but with regular hydrogen on the hydroxyl group.
1,3,5-Trideuterio-4-deuteriooxybenzene: Deuterium substitution at a different position on the benzene ring.
1,3,5-Trideuterio-2-methoxybenzene: Methoxy group instead of hydroxyl group.
Uniqueness
1,3,5-Trideuterio-2-deuteriooxybenzene is unique due to the specific placement of deuterium atoms, which can significantly influence its chemical and physical properties. The deuterium atoms increase the compound’s stability and alter its reactivity compared to non-deuterated analogs, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
1,3,5-trideuterio-2-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-FYPISFBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584388 | |
| Record name | (O,2,4,6-~2~H_4_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80441-87-8 | |
| Record name | (O,2,4,6-~2~H_4_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80441-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)


![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)



